Bienvenue dans la boutique en ligne BenchChem!

3,4-Bis(benzyloxy)benzoic acid

Lipophilicity Drug Design Membrane Permeability

3,4-Bis(benzyloxy)benzoic acid (CAS 1570-05-4) is an essential synthetic intermediate where dual benzyloxy protection at the 3- and 4-positions prevents uncontrolled oxidation and competing nucleophilic reactions, enabling exclusive, high-yield carboxylic acid derivatization. Its calculated LogP (~5.30) ensures superior organic-phase solubility and streamlined chromatographic purification compared to unprotected analogs like protocatechuic acid (LogP ~0.86). This orthogonal protection is key for synthesizing bioactive depsides (e.g., the COPD-targeted scaffold Jaboticabin) and flavonoid libraries, where the catechol pharmacophore is regenerated via mild hydrogenolysis. Ideal for medicinal chemistry SAR explorations around the benzyloxy substitution pattern, it is commercially supplied as a white crystalline solid, typically with a purity of ≥97% and a melting point of 185–188°C.

Molecular Formula C21H18O4
Molecular Weight 334.4 g/mol
CAS No. 1570-05-4
Cat. No. B125100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(benzyloxy)benzoic acid
CAS1570-05-4
Synonyms3,4-Bis(benzyloxy)-benzoic Acid;  3,4-Bis(benzyloxy)benzoic Acid;  3,4-Dibenzyloxybenzoic Acid
Molecular FormulaC21H18O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)OCC3=CC=CC=C3
InChIInChI=1S/C21H18O4/c22-21(23)18-11-12-19(24-14-16-7-3-1-4-8-16)20(13-18)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,22,23)
InChIKeyBYOKJLCIKSFPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Bis(benzyloxy)benzoic Acid (CAS 1570-05-4) – Procurement-Grade Overview and Technical Baseline


3,4-Bis(benzyloxy)benzoic acid (CAS 1570-05-4) is a doubly benzylated derivative of protocatechuic acid (3,4-dihydroxybenzoic acid), characterized by two benzyl ether protecting groups at the 3- and 4-positions of the benzoic acid core . With a molecular weight of 334.37 g/mol, it is commercially supplied as a white crystalline solid with typical purities of ≥97% and a reported melting point range of 185–188°C . Its primary technical role is as a protected synthetic intermediate, enabling selective transformations at the carboxylic acid moiety without interference from the native hydroxyl groups .

Why Generic 3,4-Bis(benzyloxy)benzoic Acid (1570-05-4) Cannot Be Substituted with In-Class Analogs


In-class compounds such as 3,4-dihydroxybenzoic acid (protocatechuic acid, CAS 99-50-3) and 3,4-dimethoxybenzoic acid (veratric acid, CAS 93-07-2) cannot substitute for 3,4-bis(benzyloxy)benzoic acid due to fundamental reactivity and property divergences. The native dihydroxy analog undergoes uncontrolled oxidation and participates in competing nucleophilic reactions, whereas the bis(benzyloxy) derivative provides orthogonal protection that enables exclusive carboxylic acid derivatization . The dimethoxy analog lacks the capacity for facile deprotection to regenerate the catechol pharmacophore under mild hydrogenolysis conditions [1]. Furthermore, the bis(benzyloxy) derivative exhibits a markedly higher LogP (~5.30) compared to its unprotected parent (LogP ~0.86), which critically alters solubility and partitioning behavior during multi-step syntheses .

Quantitative Comparative Evidence for 3,4-Bis(benzyloxy)benzoic Acid (CAS 1570-05-4) Versus Key Analogs


Lipophilicity Differential: 3,4-Bis(benzyloxy)benzoic Acid vs. 3,4-Dihydroxybenzoic Acid

The bis(benzyloxy) derivative exhibits a calculated LogP of 5.30, representing a >4.4 log unit increase relative to its parent 3,4-dihydroxybenzoic acid (protocatechuic acid, LogP ≈ 0.86) . This dramatic lipophilicity shift is conferred by the introduction of two benzyl groups, which increase molecular weight from 154.12 to 334.37 g/mol and add 14 carbon atoms [1].

Lipophilicity Drug Design Membrane Permeability

Receptor Binding Activity: 3,4-Bis(benzyloxy)benzoic Acid as Endothelin A (ETA) Antagonist Scaffold

A structurally related analog, 2,4-dibenzyloxybenzoic acid, demonstrates selective endothelin A (ETA) receptor binding with an IC50 of 9 μM against [125I]ET-1 . This establishes the benzyloxy substitution pattern as a viable scaffold for ETA antagonism, whereas the unprotected 3,4-dihydroxybenzoic acid lacks any reported activity at this target [1].

Endothelin Receptor ETA Antagonist Cardiovascular

Synthetic Utility: Exclusive Carboxylic Acid Derivatization via Orthogonal Protection

3,4-Bis(benzyloxy)benzoic acid serves as a protected intermediate that enables exclusive reactions at the carboxylic acid position. The benzyl ether protecting groups remain stable under esterification and amidation conditions but are quantitatively removed under hydrogenolysis (H2, Pd/C) to regenerate the free catechol [1]. In contrast, direct derivatization of 3,4-dihydroxybenzoic acid leads to competing O-acylation and uncontrolled oxidation .

Protecting Group Strategy Orthogonal Synthesis Catechol Protection

Validated Application Scenarios for 3,4-Bis(benzyloxy)benzoic Acid (1570-05-4) Based on Comparative Evidence


Synthesis of Jaboticabin and Related Depsides for COPD Research

3,4-Bis(benzyloxy)benzoic acid is a documented intermediate in the synthesis of Jaboticabin (J210370), a bioactive depside with reported activity against chronic obstructive pulmonary disease (COPD) . The protected catechol moiety is essential for constructing the depside ester linkage without side reactions, enabling access to this pharmacologically relevant scaffold. Alternative unprotected analogs cannot be employed due to competing oxidation and O-acylation [1].

Preparation of Flavonoid and Polyphenolic Libraries via Orthogonal Protection

The orthogonal protection afforded by the benzyloxy groups makes this compound an ideal building block for synthesizing flavonoid derivatives and polyphenolic compound libraries . The high LogP (5.30) facilitates organic-phase reactions and chromatographic purification, while the quantitative deprotection step regenerates the bioactive catechol pharmacophore post-synthesis [1]. This strategy is widely employed in medicinal chemistry programs targeting antioxidant and anti-inflammatory pathways.

Endothelin A (ETA) Receptor Antagonist Lead Optimization Programs

Based on class-level evidence demonstrating that dibenzyloxy-substituted benzoic acids exhibit selective ETA receptor binding (IC50 = 9 μM for the 2,4-dibenzyloxy analog), 3,4-bis(benzyloxy)benzoic acid represents a strategic starting material for SAR exploration around the benzyloxy substitution pattern . Procurement of this protected intermediate allows medicinal chemists to modify the carboxylic acid handle while maintaining the benzyloxy groups for subsequent structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Bis(benzyloxy)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.